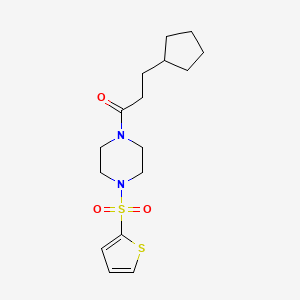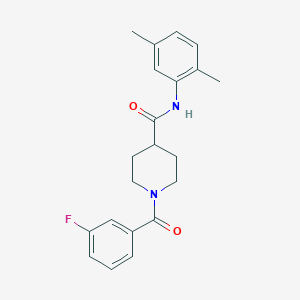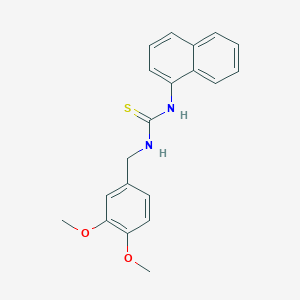![molecular formula C16H13N5O4S B4875598 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4875598.png)
4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate
Descripción general
Descripción
4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a photoactivatable protecting group for biological molecules. This compound is synthesized using a multi-step process, which involves the use of various reagents and solvents. The synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate has potential applications as a photoactivatable protecting group for biological molecules. This compound can be used to protect biological molecules from degradation or modification during experiments. Upon exposure to light, the protecting group can be removed, allowing the biological molecule to be activated or modified. This technique has been used in various scientific research fields, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate involves the photochemical cleavage of the protecting group upon exposure to light. The compound absorbs light at a specific wavelength, which causes the nitrobenzyl group to undergo a photochemical reaction, resulting in the release of the protected molecule. The mechanism of action can be optimized by adjusting the wavelength of light used for activation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. This compound is relatively inert and does not interact with biological molecules in a significant way. However, the photochemical cleavage of the protecting group can have downstream effects on biological systems, depending on the protected molecule and the experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate as a photoactivatable protecting group has several advantages for lab experiments. This compound allows for the precise control of the timing and location of molecule activation or modification. It also allows for the protection of sensitive molecules during experiments. However, the use of this compound requires the use of specialized equipment and expertise in photochemistry. Additionally, the release of the protected molecule can be affected by experimental conditions such as pH, temperature, and solvent.
Direcciones Futuras
There are several future directions for the use of 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate in scientific research. One potential direction is the development of new photoactivatable protecting groups with improved properties such as faster activation or higher specificity. Another direction is the application of this technique to new biological molecules and systems. Additionally, the use of this technique in vivo has the potential to revolutionize the field of optogenetics, allowing for the precise control of biological processes in living organisms.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c22-15(25-10-12-6-8-14(9-7-12)21(23)24)11-26-16-17-18-19-20(16)13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNVEHRNPCYXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-chloro-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4875518.png)

![N~2~-(3-chlorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4875527.png)
![4-chlorophenyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B4875533.png)
![N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4875538.png)
![1-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4875548.png)



![ethyl 4-benzyl-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4875591.png)
![N-(4-butylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4875593.png)
![3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4875600.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4875601.png)
![N-1,3,4-thiadiazol-2-yl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4875606.png)
